molecular formula C9H8N2OS B1289065 2-(1,3-Benzothiazol-2-yl)acetamide CAS No. 51542-41-7

2-(1,3-Benzothiazol-2-yl)acetamide

Cat. No.: B1289065
CAS No.: 51542-41-7
M. Wt: 192.24 g/mol
InChI Key: SIMWFXSMDQBKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-yl)acetamide (BTAA) is an organic compound with a molecular formula of C8H7NO2S. It is an important intermediate in the synthesis of pharmaceuticals and other compounds, and is also used as a research tool in the study of biochemistry and physiology. BTAA has been extensively studied in the laboratory, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been elucidated.

Scientific Research Applications

Antitumor Activity

A study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for antitumor activity against various human tumor cell lines. Compounds showed significant anticancer activity against some cancer cell lines, indicating their potential as antitumor agents (Yurttaş, Tay, & Demirayak, 2015).

Analgesic Activity

Another study synthesized acetamide derivatives and investigated their analgesic properties through various tests. These compounds showed significant decrease in pain responses, highlighting their potential as analgesic agents (Kaplancıklı et al., 2012).

Antimicrobial Activity

The synthesis of benzothiazole derivatives and their evaluation for antimicrobial activity revealed that some compounds exhibited promising activities against several bacterial and fungal strains. This suggests their usefulness in addressing microbial infections (Rezki, 2016).

Cytotoxicity Studies

Pd(II) and Pt(II) complexes with N-(1,3-benzothiazol-2-yl)acetamide ligands were prepared and exhibited varying cytotoxic effects against different cancer cell lines, indicating potential applications in cancer therapy (Al‐Janabi et al., 2020).

Schistosomicidal Agents

Benzothiazol-2-yl-dithiocarbamates and their copper complexes were synthesized and showed schistosomicidal activity comparable to praziquantel, presenting a new class of potent agents against Schistosoma mansoni (Mahran et al., 2007).

Mechanism of Action

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view. Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

Benzothiazole derivatives have shown promise in the field of medicinal chemistry due to their broad spectrum of biological effects. Future research may focus on the fabrication of 2-arylbenzothiazoles through different synthetic pathways to create more potent biologically active benzothiazole-based drugs .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-8(12)5-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMWFXSMDQBKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621530
Record name 2-(1,3-Benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51542-41-7
Record name 2-(1,3-Benzothiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(Benzothiazol-2-yl)acetonitrile (2.05 g, 12 mmol) was added in portions to stirred concentrated sulfuric acid (5 mL) over 10 min. The mixture was stirred for 4 hr, then poured over ice/water. The precipitate that formed was extracted into EA and washed with brine, then the organic phase was dried over magnesium sulfate and the solvent removed under vacuum to give 2-(benzothiazol-2-yl)acetamide (1.02 g) as an orange solid.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.